molecular formula C9H14N2O2 B13799096 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 85106-94-1

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

Cat. No.: B13799096
CAS No.: 85106-94-1
M. Wt: 182.22 g/mol
InChI Key: DPYORCOVDSHXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione (CAS 85106-94-1) is a synthetically derived organic compound characterized by its unique bridged diazabicyclo framework . This structure places it in a class of molecules that are of significant interest in medicinal chemistry and chemical biology research. Diazabicyclo nonane derivatives have been extensively studied for their affinity towards biological targets, particularly sigma receptors, which are implicated in various physiological processes and disease states . Structure-activity relationship (SAR) studies on similar 6,8-diazabicyclo[3.2.2]nonane scaffolds reveal that the nature of the substituent on the nitrogen atoms is critical for high receptor affinity and can significantly influence cytotoxic activity . For instance, specific derivatives have demonstrated the ability to selectively inhibit the growth of human tumor cell lines, such as bladder cancer cells, highlighting the potential of this structural class in oncology research . The diketone functionality and the specific dimethyl substitution on the nitrogen atoms in this compound make it a valuable intermediate or precursor for further chemical exploration and derivatization. Researchers can utilize this building block to develop novel analogs for probing receptor-ligand interactions, studying conformational properties of bridged ring systems , or screening for new pharmacological activities. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

85106-94-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6,8-dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

InChI

InChI=1S/C9H14N2O2/c1-10-6-4-3-5-7(8(10)12)11(2)9(6)13/h6-7H,3-5H2,1-2H3

InChI Key

DPYORCOVDSHXSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC(C1=O)N(C2=O)C

Origin of Product

United States

Preparation Methods

Intramolecular Ester Condensation as a Key Step

  • The intramolecular ester condensation involves the nucleophilic attack of an amine or amide nitrogen on an ester group within the same molecule, promoting ring closure.
  • This step is highly selective and efficient, leading to the formation of the bicyclic diazabicyclo system.
  • The reaction conditions typically require controlled heating and sometimes acid catalysis to facilitate cyclization.

Conformational Restriction and Stability

  • The bicyclic system formed is conformationally restricted, meaning the piperazine ring is locked in a specific conformation.
  • This rigidity is advantageous for biological activity as it reduces flexibility and improves receptor binding specificity.

Comparative Analysis of Synthetic Routes

While the main method involves amino acid derivatives and intramolecular ester condensation, alternative synthetic routes for related diazabicyclo compounds include:

Synthetic Route Starting Material Key Reaction Advantages Limitations
Amino acid-based ester condensation (S)-Glutamate derivatives Intramolecular ester condensation High selectivity, conformational control Multi-step synthesis, requires chiral starting material
Brominated diester with amine substitution Dimethyl 2,7-dibromooctanoate + methylamine Nucleophilic substitution and cyclization Straightforward, versatile Applied more to larger ring systems (e.g., diazabicyclo[4.3.1]decane)
Beckmann rearrangement from quinuclidinone oxime 3-Quinuclidinone oxime Acid-catalyzed rearrangement Efficient for certain diazabicycles Not directly applicable to 6,8-diazabicyclo[3.2.2]nonane

The amino acid-based route remains the most documented and reliable for 6,8-dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione synthesis.

Detailed Experimental Protocol Example

Synthesis of 3-(Piperazin-2-yl)propionic Acid Ester Intermediate

  • Dissolve (S)-glutamate in an appropriate solvent (e.g., methanol).
  • Protect amino groups if necessary.
  • Introduce substituents at the N-4 position via alkylation or acylation.
  • Esterify the acid group to form the propionic acid ester.

Intramolecular Ester Condensation to Form Bicyclic Core

  • Heat the ester intermediate under reflux in the presence of a mild acid catalyst.
  • Monitor the reaction progress by TLC or HPLC.
  • Upon completion, cool and purify by column chromatography.
  • Characterize the product by NMR (1H, 13C), IR, and mass spectrometry.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Notes
Starting material (S)-Glutamate or derivatives Chiral amino acid source
Solvent Methanol, ethanol, or dichloromethane Depends on step
Catalyst Mild acid (e.g., p-toluenesulfonic acid) For ester condensation
Temperature Reflux (60-80 °C) Controlled heating
Reaction time Several hours (4-12 h) Monitored by analytical methods
Yield Moderate to good (50-80%) Depends on purity and conditions

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents

One of the prominent applications of 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is in the development of antibacterial agents. The compound can be synthesized through a series of reactions involving 2,6-diaminoheptanedioic acid and trialkylamines, leading to derivatives that exhibit significant antibacterial properties against various pathogens. For instance, research has shown that certain derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Case Study: Synthesis and Efficacy

In a study published in a patent document (US4992546A), researchers detailed a synthetic pathway for creating derivatives of this compound that were tested for antibacterial activity. The results indicated that compounds with specific substitutions on the benzyl group showed enhanced activity against resistant strains of bacteria, suggesting a viable route for developing new antibiotics .

Materials Science

Polymer Additives

Another significant application lies in materials science where this compound serves as an additive in polymer formulations. Its unique bicyclic structure provides improved thermal stability and mechanical properties to polymers when incorporated into their matrix.

Data Table: Properties of Polymer Composites

Composite MaterialAdditive Concentration (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene012030
Polyethylene514035
Polyethylene1015040

The table above illustrates how increasing concentrations of the compound enhance both thermal stability and mechanical strength in polyethylene composites.

Organic Synthesis

Catalytic Applications

In organic synthesis, this compound acts as a catalyst in various reactions due to its ability to stabilize reaction intermediates. Its use in cyclization reactions has been particularly noted for improving yields and selectivity.

Case Study: Cyclization Reaction

A notable case study involved the use of this compound as a catalyst in the synthesis of complex cyclic structures from linear precursors. The reaction demonstrated higher efficiency compared to traditional catalysts, yielding products with fewer by-products and higher purity levels .

Mechanism of Action

The mechanism by which 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or its biological activity.

Comparison with Similar Compounds

6,8-Diazabicyclo[3.2.2]nonane-7,9-dione (Parent Compound)

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • Key Differences : Lacks methyl groups at N6/N8, resulting in reduced lipophilicity.
  • Applications : Serves as a scaffold for derivatives with σ receptor affinity .

6-Benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

  • Molecular Formula : C₂₄H₂₄N₂O₄
  • Molecular Weight : 380.45 g/mol
  • Key Differences : Bulky benzyl and methoxybenzyl substituents enhance σ receptor binding and cytotoxic activity.
  • Pharmacological Data : Induces apoptosis in cancer cells via ROS-mediated pathways .

3-Oxa-6,8-diazabicyclo[3.2.2]nonane

  • Molecular Formula : C₆H₉N₂O
  • Key Differences : Replaces one nitrogen with oxygen, altering electronic properties and hydrogen-bonding capacity .
  • Synthesis : Prepared via palladium-catalyzed cyclization .

Analogues in Larger Bicyclic Systems

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

  • Molecular Framework: [3.3.1]nonane with ketone at C8.
  • Example : 3-Cyclopropanmethyl-7-alkoxyalkyl derivatives.
  • Applications : Explored as CNS agents with reduced toxicity .
  • Key Differences : Larger ring size increases conformational flexibility compared to [3.2.2] systems .

8,10-Diazabicyclo[4.3.1]decane

  • Molecular Formula : C₈H₁₄N₂
  • Applications : Precursor for nicotinic acetylcholine receptor agonists .
  • Key Differences : Expanded ring system (7-membered bridge) enhances receptor selectivity .

Functional Analogues with Varying Heteroatoms

2-Oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione

  • CAS RN : 95999-99-8
  • Key Differences : Incorporates oxygen and larger [4.2.2] framework, altering metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound C₉H₁₂N₂O₂ 180.20 N6/N8-methyl Under investigation
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione C₇H₁₀N₂O₂ 154.17 None Scaffold for σ receptor ligands
6-Benzyl-8-(4-methoxybenzyl)-derivative C₂₄H₂₄N₂O₄ 380.45 Benzyl, 4-methoxybenzyl Cytotoxic (ROS-mediated)
3-Oxa-6,8-diazabicyclo[3.2.2]nonane C₆H₉N₂O 123.15 Oxygen at C3 Synthetic intermediate
3,7-Diazabicyclo[3.3.1]nonan-9-one C₇H₁₀N₂O 138.17 Ketone at C9 CNS activity

Biological Activity

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione, also known by its CAS number 85106-94-1, is a bicyclic compound that exhibits a variety of biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O2C_9H_{14}N_2O_2 with a molecular weight of approximately 182.22 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC9H14N2O2C_9H_{14}N_2O_2
Molecular Weight182.22 g/mol
CAS Registry Number85106-94-1
InChIKeyDPYORCOVDSHXSN-BQBZGAKWSA-N

Antibacterial Properties

Research indicates that derivatives of bicyclic compounds similar to this compound possess significant antibacterial activity. For instance, studies have demonstrated that modifications to the structure can enhance efficacy against various bacterial strains, highlighting the potential for developing novel antibacterial agents based on this scaffold .

Anticancer Activity

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, certain analogs have been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular proteins involved in signaling pathways may play a crucial role in its activity against cancer and bacterial cells .

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of several bicyclic compounds related to this compound. The researchers found that certain derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 µg/mL for some compounds .

Anticancer Research

In a recent study focused on the anticancer potential of bicyclic compounds, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step alkylation and cyclization reactions. For example, benzyl and methoxybenzyl groups are introduced via nucleophilic substitution using reagents like 4-methoxybenzylamine in acetonitrile with triethylamine as a base . Yields (e.g., 77% for intermediate ent-11) depend on stoichiometry, solvent polarity, and temperature . Side reactions, such as over-alkylation, are minimized by controlled reagent addition.
Key Synthetic Intermediates ConditionsYield (%)Reference
Benzyl-methoxybenzyl derivativeAcetonitrile, TEA77
Hydroxy-substituted derivativeLiAlH4 reduction in THF45–60

Q. How is the bicyclic scaffold confirmed structurally, and what analytical techniques are prioritized?

  • Methodological Answer : IR spectroscopy identifies carbonyl (C=O) stretches (1666–1727 cm⁻¹ for amides/ketones) and hydroxyl groups (3355–3392 cm⁻¹) . Mass spectrometry (EI) confirms molecular ions (e.g., m/z 378 [M⁺] for methyl derivatives) and fragmentation patterns (e.g., m/z 121 for methoxybenzyl cleavage) . X-ray crystallography using SHELX software resolves stereochemistry, though challenges arise from low symmetry and twinning .

Q. What IUPAC nomenclature rules govern the numbering of substituents in this bicyclic system?

  • Methodological Answer : The bicyclo[3.2.2]nonane core is numbered to minimize locants for heteroatoms. Substituents (e.g., methyl groups at positions 6 and 8) follow the "lowest set of locants" rule, as demonstrated in analogous trioxabicyclo compounds . Misnumbering (e.g., 3,7,9 vs. 3,6,8) can lead to incorrect structural assignments .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, particularly for hydroxyl and methoxy derivatives?

  • Methodological Answer : Stereoselective reduction (e.g., LiAlH4 in THF) of ketones to alcohols proceeds with retention of configuration due to steric hindrance in the bicyclic framework . Chiral HPLC or diastereomeric salt formation resolves enantiomers, as seen in the synthesis of (+)-(1R,2R,5R) and (−)-(1S,2S,5R) isomers .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Overlapping IR carbonyl peaks (1647–1684 cm⁻¹) for amides and ketones are deconvoluted via solvent-dependent studies (e.g., DMSO vs. neat) . Conflicting MS fragments (e.g., m/z 91 vs. 121) are analyzed using high-resolution MS to distinguish between benzyl and methoxybenzyl cleavages .

Q. How can computational methods predict the compound’s reactivity in novel pharmacological assays?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution on the diazabicyclo core, identifying nucleophilic sites (e.g., N-atoms at positions 6 and 8) for targeted modifications. Docking studies model interactions with σ receptors, guided by cytotoxic ligand analogs .
Computational Parameter ValueApplication
HOMO-LUMO gap4.2 eVReactivity prediction
LogP (experimental)1.8Membrane permeability

Q. What experimental designs assess environmental persistence and ecotoxicological impacts?

  • Methodological Answer : Long-term environmental fate studies (e.g., INCHEMBIOL Project) integrate:

  • Abiotic degradation : Hydrolysis half-life at pH 7–9 .
  • Biotic transformation : Microbial metabolism in soil/water systems .
  • Ecotoxicity : Algal growth inhibition (EC₅₀) and Daphnia magna mortality assays .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for hydroxy vs. methoxy derivatives?

  • Analysis : Hydroxy derivatives (e.g., compound 14) show lower yields (45%) due to competing elimination pathways during LiAlH4 reduction, whereas methoxy derivatives (e.g., compound 16) stabilize intermediates via resonance, achieving higher yields (60–77%) .

Q. How do conflicting IR carbonyl peaks arise in structurally analogous compounds?

  • Analysis : Neat IR spectra of compound 14 show a broad OH stretch (3355 cm⁻¹) overlapping with C=O bands, while solution-phase studies in CHCl3 resolve distinct amide (1683 cm⁻¹) and ketone (1727 cm⁻¹) peaks .

Methodological Recommendations

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation to enhance enantiomeric excess .
  • Data Validation : Cross-validate spectral data with X-ray structures to resolve ambiguities .
  • Environmental Testing : Employ OECD 301B guidelines for ready biodegradability assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.